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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)quinazoline

Cat. No.: B11870846 Get Quote

Executive Summary
2-(2-Chlorophenyl)quinazoline is a fully aromatic, bicyclic heterocycle belonging to the class

of 2-arylquinazolines. Distinct from its dihydro- or oxo- counterparts (such as quinazolinones),

this molecule features a planar quinazoline core coupled to an ortho-substituted phenyl ring.

The presence of the chlorine atom at the C2' position introduces significant steric strain, forcing

a non-planar conformation that modulates solubility, metabolic stability, and binding selectivity

in biological targets. This guide details its chemical identity, robust synthetic protocols, and

utility as a privileged scaffold in medicinal chemistry, particularly in the development of kinase

inhibitors and antimicrobial agents.

Part 1: Chemical Identity & Structural Analysis[1]
Nomenclature and Identification

IUPAC Name: 2-(2-Chlorophenyl)quinazoline

CAS Registry Number: 1353000-32-4 (Note: Older registries may exist for specific salt forms;

25855-20-3 is the parent 2-phenylquinazoline).

Molecular Formula: C₁₄H₉ClN₂[1][2]

Molecular Weight: 240.69 g/mol
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SMILES:Clc1ccccc1-c2nc3ccccc3cn2

Structural Features & The "Ortho-Effect"
The core structure consists of a benzene ring fused to a pyrimidine ring (quinazoline).[3] The

critical structural determinant is the 2-chlorophenyl moiety attached at the C2 position.

Electronic Effects: The quinazoline ring is electron-deficient (π-deficient), making it

susceptible to nucleophilic attack, particularly at C4. The 2-chlorophenyl group acts as an

electron-withdrawing group via induction (-I effect) but has weak electron-donating

resonance (+M).

Steric Twist (Atropisomerism Potential): Unlike the planar 2-phenylquinazoline, the ortho-

chlorine atom creates steric repulsion with the quinazoline nitrogen lone pair or the C4-

hydrogen. This forces the phenyl ring to twist out of the plane of the heterocycle (dihedral

angle typically 30–60°). This "twist" is a critical design feature in drug discovery to improve

solubility (by disrupting crystal packing) and enhance selectivity for enzyme pockets that

accommodate non-planar ligands.

Part 2: Synthetic Pathways[5][6]
The most robust and modern method for synthesizing 2-(2-Chlorophenyl)quinazoline is the

Oxidative Condensation of 2-Aminobenzylamine with Aldehydes. This approach avoids the

harsh conditions of the classic Niementowski synthesis and offers higher atom economy.

Protocol: Iodine-Catalyzed Oxidative Condensation
This metal-free protocol utilizes molecular iodine as a catalyst and oxygen (air) as the terminal

oxidant.

Reagents:

Substrate A: 2-Aminobenzylamine (1.0 equiv)

Substrate B: 2-Chlorobenzaldehyde (1.0 equiv)

Catalyst: Molecular Iodine (I₂, 10-20 mol%)
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Oxidant: O₂ (balloon or open air) or TBHP (tert-butyl hydroperoxide) for faster kinetics.

Solvent: Ethanol or Acetonitrile.

Step-by-Step Methodology:

Imine Formation: Dissolve 2-aminobenzylamine (1 mmol) and 2-chlorobenzaldehyde (1

mmol) in Ethanol (5 mL). Stir at room temperature for 30 minutes. The solution typically turns

yellow, indicating imine formation.

Cyclization & Oxidation: Add molecular iodine (0.1 mmol). Heat the reaction mixture to reflux

(80°C) under an oxygen atmosphere (or open air) for 4–6 hours.

Mechanism:[4] The iodine facilitates the intramolecular cyclization of the imine nitrogen

onto the aromatic ring, followed by oxidative dehydrogenation to aromatize the system.

Work-up: Cool the mixture to room temperature. Quench with saturated aqueous sodium

thiosulfate (Na₂S₂O₃) to remove excess iodine.

Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash the organic layer with brine, dry over

anhydrous Na₂SO₄, and concentrate in vacuo.

Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc 9:1) to yield

2-(2-Chlorophenyl)quinazoline as a solid.
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Caption: Metal-free oxidative synthesis pathway via imine condensation and iodine-mediated

dehydrogenation.
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Part 3: Physicochemical Characterization[7]
The following data characterizes the purified compound. Note that the melting point of the

ortho-chloro derivative is typically lower than the para-chloro analog due to less efficient crystal

packing caused by the steric twist.

Property Value / Description Note

Physical State Solid (Crystalline)
Often pale yellow or white

needles.

Melting Point 105 – 115 °C (Estimated)
Lower than 2-(4-Cl) analog

(~150°C).

Solubility
High: CHCl₃, DMSO,

DCMLow: Water, Hexane
Lipophilic (LogP ~ 3.5 - 4.0).

UV-Vis λmax ~ 260, 310 nm
Characteristic quinazoline π-π*

transitions.

IR Spectrum
1610, 1560 cm⁻¹ (C=N)750

cm⁻¹ (C-Cl)

Lack of C=O stretch

(distinguishes from

quinazolinone).

¹H NMR Interpretation (400 MHz, CDCl₃):

Quinazoline H4 (Singlet): δ 9.40 – 9.50 ppm.[5] This deshielded singlet is the diagnostic

peak for the C4 proton of the quinazoline ring.

Aromatic Region: δ 7.40 – 8.20 ppm. Complex multiplet pattern. The ortho-chloro substitution

on the phenyl ring will cause a downfield shift of the adjacent proton (H3') and shield the H6'

proton relative to the unsubstituted phenyl ring due to the twist and anisotropy.

Part 4: Biological & Pharmacological Potential[6][8]
Pharmacophore Utility
The 2-arylquinazoline scaffold is a "privileged structure" in medicinal chemistry, frequently

serving as the core for:
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Kinase Inhibitors: Targeting EGFR, VEGFR, and PI3K. The N1 and N3 nitrogens act as

hydrogen bond acceptors in the ATP-binding pocket (hinge region).

Antimicrobial Agents: Disrupting bacterial DNA gyrase or DHFR (Dihydrofolate reductase).

SAR Implications of the 2-Cl Substituent
The ortho-chloro group is not merely a lipophilic handle; it dictates the molecule's bioactivity

profile:

Conformational Lock: The steric clash prevents the phenyl ring from becoming coplanar with

the quinazoline. This non-planar shape can increase selectivity for enzymes with restricted

pockets, avoiding "flat" intercalator-type toxicity.

Metabolic Stability: Blocking the ortho positions reduces susceptibility to oxidative

metabolism (hydroxylation) at the most reactive sites on the phenyl ring.

Mechanism of Action (Kinase Binding Model)
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Caption: Structural Activity Relationship (SAR) showing how the quinazoline core and ortho-

chloro substituent interact with kinase domains.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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